molecular formula C14H23Cl3N4O B13497899 2-{6-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride

2-{6-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride

Cat. No.: B13497899
M. Wt: 369.7 g/mol
InChI Key: DBORTEZEZFWXIZ-UHFFFAOYSA-N
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Description

2-{6-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride is a chemical compound that features a morpholine ring attached to a benzodiazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride typically involves the reaction of 2-(chloromethyl)-1H-benzimidazole with morpholine under basic conditions. The reaction proceeds through nucleophilic substitution, where the morpholine displaces the chlorine atom. The resulting product is then treated with hydrochloric acid to form the trihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{6-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Oxidized derivatives of the benzodiazole ring.

    Reduction: Reduced forms of the benzodiazole ring.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-{6-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{6-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Morpholine derivatives: Compounds like 4-(2-morpholin-4-yl-ethyl)-phenylamine share structural similarities.

    Benzodiazole derivatives: Compounds such as 2-(1-methyl-1H-pyrazol-4-yl)morpholine.

Uniqueness

What sets 2-{6-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride apart is its unique combination of a morpholine ring and a benzodiazole structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C14H23Cl3N4O

Molecular Weight

369.7 g/mol

IUPAC Name

2-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]ethanamine;trihydrochloride

InChI

InChI=1S/C14H20N4O.3ClH/c15-4-3-14-16-12-2-1-11(9-13(12)17-14)10-18-5-7-19-8-6-18;;;/h1-2,9H,3-8,10,15H2,(H,16,17);3*1H

InChI Key

DBORTEZEZFWXIZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC3=C(C=C2)N=C(N3)CCN.Cl.Cl.Cl

Origin of Product

United States

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